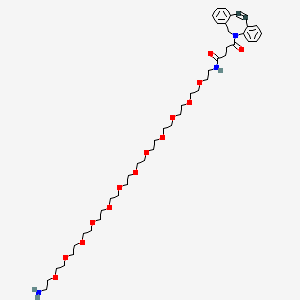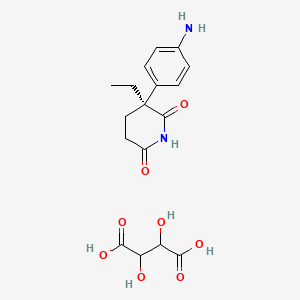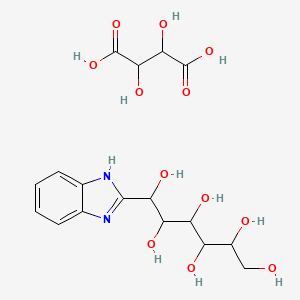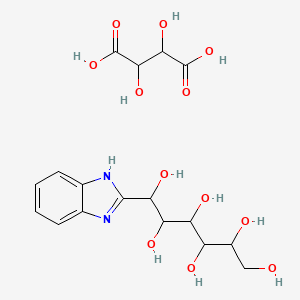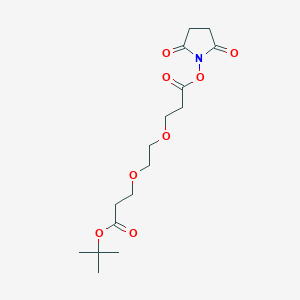
t-Butoxycarbonyl-PEG2-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butoxycarbonyl-PEG2-NHS ester is a compound that features a t-butyl ester group and an N-hydroxysuccinimide (NHS) ester moiety. The t-butyl group can be deprotected under acidic conditions, while the NHS ester can react specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, at neutral or slightly basic conditions to form a covalent bond . The hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Butoxycarbonyl-PEG2-NHS ester typically involves the reaction of t-butoxycarbonyl-protected PEG with NHS ester. The t-butyl group is introduced to protect the PEG chain, and the NHS ester is incorporated to facilitate the reaction with primary amines . The reaction conditions usually involve neutral or slightly basic pH to ensure efficient coupling .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
t-Butoxycarbonyl-PEG2-NHS ester primarily undergoes substitution reactions. The NHS ester moiety reacts with primary amines to form stable amide bonds . The t-butyl group can be deprotected under acidic conditions, allowing further functionalization of the PEG chain .
Common Reagents and Conditions
Reagents: Primary amines, acidic conditions for deprotection.
Conditions: Neutral or slightly basic pH for NHS ester reactions, acidic conditions for t-butyl group deprotection
Major Products
The major products formed from these reactions are amide bonds between the PEG chain and primary amines, resulting in PEGylated compounds with enhanced solubility and stability .
Applications De Recherche Scientifique
t-Butoxycarbonyl-PEG2-NHS ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of t-Butoxycarbonyl-PEG2-NHS ester involves the formation of covalent bonds with primary amines through the NHS ester moiety. This reaction results in the PEGylation of the target molecule, enhancing its solubility and stability . The t-butyl group can be deprotected under acidic conditions, allowing further functionalization of the PEG chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Butoxycarbonyl-PEG1-NHS ester: Contains a shorter PEG chain, resulting in different solubility and reactivity properties.
t-Butoxycarbonyl-PEG4-NHS ester: Contains a longer PEG chain, providing increased solubility and flexibility.
Uniqueness
t-Butoxycarbonyl-PEG2-NHS ester is unique due to its balanced PEG chain length, which offers an optimal combination of solubility, stability, and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO8/c1-16(2,3)24-14(20)6-8-22-10-11-23-9-7-15(21)25-17-12(18)4-5-13(17)19/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSOBOMOTXJAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
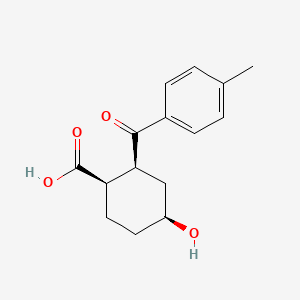

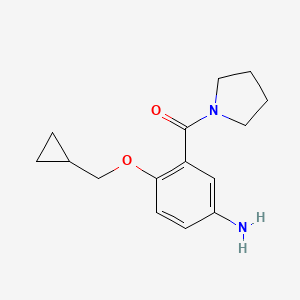
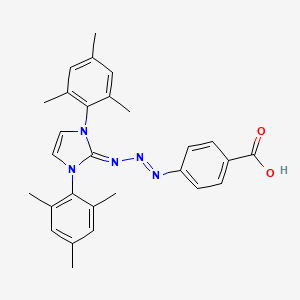
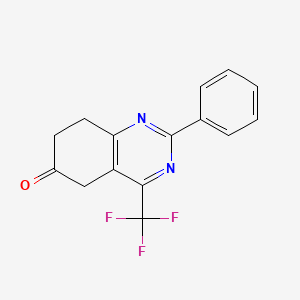
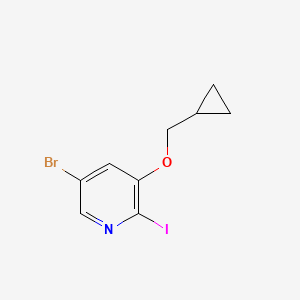

![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13724673.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)
